An In-Depth Technical Guide to Fmoc-PEG3-CH2CO2-NHS: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Delivery
An In-Depth Technical Guide to Fmoc-PEG3-CH2CO2-NHS: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Delivery
Introduction: Bridging Complexity with Precision in Bioconjugation
In the landscape of modern drug development and proteomics, the ability to selectively and efficiently conjugate different molecular entities is paramount. Heterobifunctional linkers are the unsung heroes in this endeavor, providing the chemical bridges to create complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and sophisticated peptide constructs. Among these crucial tools, Fmoc-PEG3-CH2CO2-NHS emerges as a linker of significant interest due to its unique combination of functionalities.
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-PEG3-CH2CO2-NHS. Designed for researchers, scientists, and drug development professionals, this document will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed protocols to empower your research and development efforts.
Molecular Architecture and Functional Significance
Fmoc-PEG3-CH2CO2-NHS is a meticulously designed molecule with three key functional components, each serving a distinct and critical purpose in a sequential conjugation strategy.[1]
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a well-established, base-labile protecting group for primary amines.[2] Its presence allows for the selective reaction of the other end of the linker first. The Fmoc group is stable under a variety of reaction conditions but can be readily removed with a mild base, typically a solution of piperidine in an organic solvent, to expose a primary amine for a subsequent conjugation step.[2][3] This orthogonality is the cornerstone of its utility in multi-step synthetic strategies.
-
The PEG3 (Triethylene Glycol) Spacer: The short, hydrophilic polyethylene glycol (PEG) chain, consisting of three ethylene glycol units, imparts several desirable properties to the linker and the final conjugate.[4] It enhances the aqueous solubility of the molecule and the resulting conjugate, which is often a challenge when dealing with hydrophobic drugs or peptides.[5] Furthermore, the PEG spacer provides flexibility and can help to mitigate steric hindrance between the conjugated molecules. In the context of drug delivery, PEGylation can improve the pharmacokinetic profile of a therapeutic by increasing its hydrodynamic radius, potentially leading to a longer circulation half-life and reduced renal clearance.[6]
-
The NHS (N-hydroxysuccinimide) Ester: The NHS ester is a highly efficient amine-reactive functional group.[] It readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds under neutral to slightly basic conditions (pH 7.2-8.5).[2][8] The reaction is typically rapid and specific, making it one of the most widely used methods for bioconjugation.[][9]
The strategic combination of these three moieties in Fmoc-PEG3-CH2CO2-NHS offers a powerful tool for the controlled and sequential assembly of complex biomolecules.
Physicochemical and Handling Properties
A thorough understanding of the physicochemical properties of Fmoc-PEG3-CH2CO2-NHS is essential for its effective use and for ensuring the reproducibility of experimental results.
| Property | Value | Source(s) |
| Chemical Formula | C27H30N2O9 | [4][10] |
| Molecular Weight | 526.5 g/mol | [4][10] |
| CAS Number | 2128735-25-9 | [4][10] |
| Appearance | White to off-white solid or semi-solid | [5] |
| Purity | Typically ≥95-98% | [4][10] |
| Solubility | Soluble in organic solvents (DMSO, DMF), water, ethanol, chloroform. | [5][9] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [4][11] |
| Moisture Sensitivity | The NHS ester is highly sensitive to moisture and will hydrolyze in aqueous environments. | [9] |
Expert Insight on Handling and Storage: The NHS ester's susceptibility to hydrolysis is a critical handling consideration.[9] To prevent loss of reactivity, it is imperative to store the reagent under desiccated conditions and to allow the vial to equilibrate to room temperature before opening to avoid moisture condensation. Stock solutions in anhydrous solvents like DMSO or DMF should be prepared fresh and used immediately.[12] Avoid preparing and storing aqueous stock solutions of the NHS ester.[9]
Synthesis and Characterization: A Conceptual Framework
While a detailed, step-by-step synthesis protocol for Fmoc-PEG3-CH2CO2-NHS is proprietary to commercial suppliers, the general synthetic route can be logically deduced from established organic chemistry principles. The process would logically involve the reaction of the precursor molecule, Fmoc-NH-(PEG)3-CH2COOH, with an activating agent to form the NHS ester.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of Fmoc-PEG3-CH2CO2-NHS.
Purification and Characterization:
The purification of the final product is critical to remove unreacted starting materials and byproducts. This is typically achieved using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]
The structural integrity and purity of Fmoc-PEG3-CH2CO2-NHS are confirmed through a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the characteristic signals for the protons and carbons in the Fmoc, PEG, and NHS moieties.[15]
-
Mass Spectrometry (MS): This technique is employed to verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.
Applications and Experimental Protocols
The unique trifunctional nature of Fmoc-PEG3-CH2CO2-NHS makes it a versatile tool in several advanced applications.
Bioconjugation: Step-wise Labeling of Biomolecules
The primary application of this linker is in the sequential conjugation of two different molecules. A common workflow involves first reacting the NHS ester with a primary amine on a biomolecule, followed by the deprotection of the Fmoc group to reveal a new amine for a second conjugation reaction.
Experimental Protocol: Two-Step Labeling of an Antibody
This protocol outlines the general procedure for conjugating a small molecule to an antibody using Fmoc-PEG3-CH2CO2-NHS.
Step 1: Conjugation of the Linker to the Antibody via NHS Ester Reaction
Caption: Workflow for the initial conjugation of the linker to an antibody.
Detailed Methodology:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.[12] It is crucial to avoid buffers containing primary amines like Tris, as they will compete with the antibody for reaction with the NHS ester.[9]
-
Linker Solution Preparation: Immediately before use, allow the vial of Fmoc-PEG3-CH2CO2-NHS to warm to room temperature.[9] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[8][12]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution.[8][12] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent antibody denaturation.[8][12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][12] The optimal reaction time may need to be determined empirically.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[16]
-
Purification: Remove the unreacted linker and byproducts by dialysis or using a desalting column.[8][12]
Step 2: Fmoc Deprotection and Second Conjugation
Caption: Workflow for the deprotection and subsequent conjugation step.
Detailed Methodology:
-
Fmoc Deprotection: The purified Fmoc-PEG-antibody conjugate is treated with a solution of 20% piperidine in DMF to remove the Fmoc group.[2][17] The reaction is typically fast.
-
Purification: The resulting amine-PEG-antibody is purified to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Second Conjugation: The newly exposed primary amine is now available for reaction with a second molecule, which could be an activated small molecule drug, a fluorescent dye, or another biomolecule.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-PEG3-CH2CO2-NHS can be utilized as a linker to introduce a PEG spacer within a peptide sequence during solid-phase peptide synthesis. The NHS ester can be reacted with an amine on the resin or on a side chain of an amino acid, and the Fmoc group allows for the continuation of the peptide chain elongation.
Experimental Protocol: Incorporation of the Linker in SPPS
-
Resin Preparation: Start with a resin that has a free primary amine (e.g., Rink amide resin after Fmoc deprotection).[17]
-
Linker Coupling: Dissolve Fmoc-PEG3-CH2CO2-NHS in a suitable solvent like DMF and add it to the resin. The NHS ester will react with the amine on the resin.
-
Washing: Thoroughly wash the resin to remove excess linker and byproducts.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the PEG linker.[17]
-
Peptide Elongation: Continue the standard Fmoc-SPPS cycles to elongate the peptide chain from the newly exposed amine on the linker.
Development of ADCs and PROTACs
Fmoc-PEG3-CH2CO2-NHS is an ideal building block for the synthesis of linkers used in ADCs and PROTACs. In this context, it serves as a component of a more complex linker structure that connects an antibody or a targeting ligand to a cytotoxic drug or an E3 ligase ligand, respectively.[18] The PEG component enhances the solubility and pharmacokinetic properties of the final conjugate, while the orthogonal reactive ends (after deprotection) allow for the sequential attachment of the different components of the ADC or PROTAC.
Conclusion: A Versatile Tool for Innovative Bioconjugation
Fmoc-PEG3-CH2CO2-NHS stands out as a highly versatile and valuable tool for researchers and developers in the fields of bioconjugation, drug delivery, and proteomics. Its well-defined structure, combining a base-labile protected amine, a hydrophilic PEG spacer, and an amine-reactive NHS ester, provides a robust platform for the controlled and sequential construction of complex biomolecular systems. By understanding its chemical properties and leveraging the detailed protocols provided in this guide, scientists can confidently employ this linker to advance their research and contribute to the development of next-generation therapeutics and diagnostic agents.
References
-
CD Bioparticles. Fmoc-PEG3-CH2CO2-NHS. Retrieved from [Link]
-
AxisPharm. Protocol for PEG NHS Reagents. (2024-09-23). Retrieved from [Link]
-
Nowick, J. S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020-03-17). Retrieved from [Link]
-
Glyco MindSynth. Fmoc-PEG3-CH2CO2-NHS. Retrieved from [Link]
-
AxisPharm. Fmoc PEG. Retrieved from [Link]
-
PubMed. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
-
ResearchGate. Stability of NHS esters of mPEG5k under accelerated conditions. Effects of pH, temperature, and PEG size on PEGylation of human growth hormone releasing factor. Retrieved from [Link]
-
Fürth lab. This protocol outlines antibody conjugation by NHS-esters.. Retrieved from [Link]
-
PubMed Central. Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
Semantic Scholar. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022-04-27). Retrieved from [Link]
-
ResearchGate. (PDF) Methods for Removing the Fmoc Group. (2025-08-10). Retrieved from [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. PEG NHS Ester Protocol. Retrieved from [Link]
-
Aapptec Peptides. Fmoc-PEG Linkers and PEGylation Reagents. (2019-11-21). Retrieved from [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubMed. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. Retrieved from [Link]
-
PubMed Central. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
YMC America, Inc. Strategic peptide purification. Retrieved from [Link]
-
Nanocs. Fmoc-NH-PEG-NHS, MW 1000, 2000, 3400, 5000, 10k, 20k, 30k. Retrieved from [Link]
-
PubMed Central. 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. (2023-12-12). Retrieved from [Link]
-
AxisPharm. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. Retrieved from [Link]
-
PubMed Central. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. (2025-10-23). Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc-PEG3-CH2CO2-NHS - CD Bioparticles [cd-bioparticles.net]
- 5. nanocs.net [nanocs.net]
- 6. peptide.com [peptide.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. glycomindsynth.com [glycomindsynth.com]
- 11. biochempeg.com [biochempeg.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ymcamerica.com [ymcamerica.com]
- 15. mdpi.com [mdpi.com]
- 16. furthlab.xyz [furthlab.xyz]
- 17. chem.uci.edu [chem.uci.edu]
- 18. medchemexpress.com [medchemexpress.com]
